molecular formula C22H24N6O3S2 B2361793 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1115896-23-5

3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide

Cat. No.: B2361793
CAS No.: 1115896-23-5
M. Wt: 484.59
InChI Key:
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Description

3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, an oxadiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the azepane ring via nucleophilic substitution. The final step usually involves esterification to form the benzoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters and the use of advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with structural features such as the azepane ring, oxadiazole ring, or benzoate ester group. Examples include:

  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 5-(azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine

Uniqueness

3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S2/c1-14(2)24-18(29)9-10-27-20(31)16-7-3-4-8-17(16)28-21(27)25-26-22(28)33-13-19(30)23-12-15-6-5-11-32-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,30)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRBWOSAYBSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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